Cas no 97456-81-0 (1-Bromo-3-iodo-2-methylbenzene)

1-Bromo-3-iodo-2-methylbenzene is a halogenated aromatic compound featuring both bromine and iodine substituents on a methyl-substituted benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Stille, or Negishi couplings, where selective reactivity of the halogens can be exploited. The presence of both bromine and iodine allows for sequential functionalization, offering synthetic flexibility. The methyl group enhances steric and electronic properties, influencing regioselectivity in further transformations. This compound is valuable in pharmaceutical and materials science research, where precise halogenated intermediates are required for constructing complex molecules. High purity and stability under standard conditions ensure reliable performance in demanding applications.
1-Bromo-3-iodo-2-methylbenzene structure
97456-81-0 structure
Product Name:1-Bromo-3-iodo-2-methylbenzene
CAS No:97456-81-0
MF:C7H6BrI
MW:296.931013584137
MDL:MFCD07780672
CID:801117
PubChem ID:13417169
Update Time:2025-06-08

1-Bromo-3-iodo-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-iodo-2-methylbenzene
    • Benzene,1-bromo-3-iodo-2-methyl-
    • 2-BROMO-6-IODOTOLUENE
    • Benzene, 1-bromo-3-iodo-2-methyl-
    • DAHKMTOSYFBPOX-UHFFFAOYSA-N
    • 1-bromo-3-iodo-2-methyl-benzene
    • AS03373
    • SY065795
    • AB0053482
    • Z5420
    • ST24021257
    • 1-Bromo-3-iodo-2-methylbenzene (ACI)
    • MFCD07780672
    • AS-20100
    • DB-126854
    • EN300-3536589
    • DTXSID70540165
    • SCHEMBL7610994
    • CS-0030482
    • AKOS015834925
    • 97456-81-0
    • MDL: MFCD07780672
    • Inchi: 1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
    • InChI Key: DAHKMTOSYFBPOX-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=C(I)C=CC=1

Computed Properties

  • Exact Mass: 295.87000
  • Monoisotopic Mass: 295.86976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6

Experimental Properties

  • PSA: 0.00000
  • LogP: 3.36210

1-Bromo-3-iodo-2-methylbenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-3-iodo-2-methylbenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ,  Water ;  10 min, 0 - 5 °C
1.2 Reagents: NanO 2 Solvents: Water ;  0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  0 °C
Reference
Preparation of aromatic heterocyclic compound containing tricyclic structure and application in treatment of PD-1/PD-L1 signaling pathway related diseases
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Potassium iodide Solvents: Water ;  95 °C; 0 °C; rt
Reference
Preparation of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and use thereof
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ,  Water ;  10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  cooled
Reference
Novel tricyclic aromatic heterocyclic compound, preparation method therefor, pharmaceutical composition and application thereof
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ,  Water ;  10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  cooled
Reference
Novel tricyclic aromatic heterocyclic compound as PD-1/PD-L1 inhibitor, and preparation and pharmaceutical composition thereof
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Production Method 5

Reaction Conditions
Reference
Novel, Self-Assembling Dimeric Inhibitors of Human β Tryptase
Giardina, Sarah F. ; Werner, Douglas S.; Pingle, Maneesh; Feinberg, Philip B.; Foreman, Kenneth W.; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3004-3027

Production Method 6

Reaction Conditions
Reference
Monomers capable of dimerizing in an aqueous solution, and methods of use
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Cofluorons and methods of making and using them
, World Intellectual Property Organization, , ,

1-Bromo-3-iodo-2-methylbenzene Raw materials

1-Bromo-3-iodo-2-methylbenzene Preparation Products

1-Bromo-3-iodo-2-methylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:97456-81-0)1-Bromo-3-iodo-2-methylbenzene
Order Number:A858626
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):420.0
Email:sales@amadischem.com

Additional information on 1-Bromo-3-iodo-2-methylbenzene

Introduction to 1-Bromo-3-iodo-2-methylbenzene (CAS No. 97456-81-0)

1-Bromo-3-iodo-2-methylbenzene, with the CAS number 97456-81-0, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and medicinal chemistry. This compound is characterized by its unique substitution pattern, featuring a bromine atom at the 1-position, an iodine atom at the 3-position, and a methyl group at the 2-position on the benzene ring. The combination of these substituents imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.

The molecular formula of 1-Bromo-3-iodo-2-methylbenzene is C8H6BrI, and its molecular weight is approximately 267.93 g/mol. The compound is typically obtained as a colorless or pale yellow liquid and is known for its reactivity in nucleophilic substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling and the Stille coupling. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials with advanced functionalities.

In recent years, 1-Bromo-3-iodo-2-methylbenzene has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel anticancer agents. The bromine and iodine substituents provide handles for further functionalization, allowing chemists to introduce additional pharmacophores that enhance the therapeutic efficacy and selectivity of the final compounds.

Beyond its applications in medicinal chemistry, 1-Bromo-3-iodo-2-methylbenzene has also found utility in materials science. Researchers have explored its use in the synthesis of conjugated polymers and small molecules for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The presence of bromine and iodine atoms facilitates controlled polymerization processes, enabling the creation of materials with tailored electronic properties.

The synthetic versatility of 1-Bromo-3-iodo-2-methylbenzene is further exemplified by its role in asymmetric synthesis. A recent study published in Angewandte Chemie demonstrated an efficient enantioselective synthesis route using this compound as a starting material. The ability to achieve high enantiomeric excess (ee) values is crucial for producing chiral intermediates used in pharmaceuticals and fine chemicals.

In addition to its synthetic applications, 1-Bromo-3-iodo-2-methylbenzene has been investigated for its environmental impact and safety profile. Studies have shown that while it is generally stable under standard laboratory conditions, proper handling and storage practices are essential to prevent potential hazards. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers.

The global market for 1-Bromo-3-iodo-2-methylbenzene is driven by increasing demand from pharmaceutical and materials science industries. Key players in this market are continuously innovating to develop more efficient synthesis methods and explore new applications for this versatile compound. As research progresses, it is anticipated that 1-Bromo-3-iodo-2-methylbenzene will continue to play a significant role in advancing scientific frontiers across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97456-81-0)1-Bromo-3-iodo-2-methylbenzene
A858626
Purity:99%
Quantity:100g
Price ($):420.0
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